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Executive Summary

Anticancer agent 217, also known as HPN217, is a novel trispecific T-cell activating construct
(TriTAC) designed for the treatment of relapsed/refractory multiple myeloma. This document
provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD)
properties of HPN217, based on available preclinical and clinical data. HPN217 is engineered
to redirect a patient's T-cells to kill B-cell maturation antigen (BCMA) expressing cancer cells.
Its unique structure, incorporating binding domains for BCMA, CD3, and human serum albumin
(HSA), results in a potent anti-tumor activity and an extended serum half-life. This guide
summarizes key quantitative data, details relevant experimental methodologies, and visualizes
the agent's mechanism of action and development pathway.

Introduction to Anticancer Agent 217 (HPN217)

HPN217 is a small (~50 kDa), stable, single polypeptide recombinant protein.[1] It is comprised
of three binding domains:

¢ An anti-BCMA domain for binding to multiple myeloma cells.

e An anti-CD3 domain for T-cell engagement and activation.[2]
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e An anti-albumin domain for half-life extension.[2]

This trispecific design aims to enhance the therapeutic window by minimizing off-target
toxicities and cytokine release syndrome (CRS), while providing a convenient dosing schedule.
[1] HPN217 is currently under investigation in a Phase 1/2 clinical trial for patients with
relapsed/refractory multiple myeloma (NCT04184050).[3]

Pharmacokinetics

The pharmacokinetic profile of HPN217 has been characterized in both preclinical animal
models and in human clinical trials. The inclusion of an albumin-binding domain significantly
extends its serum half-life compared to conventional bispecific antibodies.[4]

Preclinical Pharmacokinetics

In cynomolgus monkeys, HPN217 demonstrated a circulating terminal half-life of 70-84 hours.

[1]14]

Clinical Pharmacokinetics

In the Phase 1 dose-escalation study in patients with relapsed/refractory multiple myeloma,
HPN217 exhibited linear and dose-proportional pharmacokinetics across all dose groups.[5]

Table 1: Clinical Pharmacokinetic Parameters of HPN217

Parameter Value Reference

68 hours (range: 26-197

Median Half-life (t¥2) [5]
hours)
Pharmacokinetic Profile Linear and dose-proportional [5]
Pharmacodynamics

The pharmacodynamics of HPN217 are characterized by its potent, BCMA-dependent T-cell-
mediated cytotoxicity against multiple myeloma cells.

Preclinical Pharmacodynamics
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In vitro studies have demonstrated the potent activity of HPN217 in mediating T-cell killing of

tumor cells.

Table 2: Preclinical In Vitro Activity of HPN217

Parameter Value Target/Assay Reference
Binding Affinity
Biolayer
Human BCMA 5.5 nM ) [1]
interferometry
Human Serum Biolayer
. 6 nM , [1]
Albumin interferometry
Biolayer
Human CD3¢ 17 nM ) [1]
interferometry
Cytotoxicity
T-cell dependent
EC50 0.05-0.7 nM cellular cytotoxicity [1]

(TDCC) assays

Preclinical in vivo studies using xenograft models have shown dose-dependent tumor growth

suppression.[1]

Clinical Pharmacodynamics

The clinical activity of HPN217 has been demonstrated in the ongoing Phase 1/2 trial.

Table 3: Clinical Efficacy of HPN217 in Relapsed/Refractory Multiple Myeloma (Higher Dose

Cohorts: 12 mg or 24 mg)
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Parameter Value Reference
Overall Response Rate (ORR)  77% [2]
Very Good Partial Response
46% [2]
(VGPR) or Better
Median Overall Responder
7 months [2]

Time on Treatment

Minimal Residual Disease
(MRD) Negativity

Observed in evaluated patients  [2]

Safety and Tolerability

The safety profile of HPN217 is consistent with its mechanism of action.

Table 4: Key Safety Findings for HPN217

Incidence Incidence
Adverse Event Notes Reference
(Grade 1-2) (Grade =3)
Primarily in earl
Cytokine y Y
doses; did not
Release 29% 0% ) [2]
increase at
Syndrome (CRS) ]
higher doses.
Immune Effector
Cell-Associated
o No events
Neurotoxicity 0% 0% [2]
recorded.
Syndrome
(ICANS)

Signaling Pathway and Mechanism of Action

HPN217's mechanism of action is centered on the formation of a cytolytic synapse between a

T-cell and a BCMA-expressing myeloma cell.
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Mechanism of Action of HPN217
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Caption: HPN217 forms a bridge between myeloma cells and T-cells, leading to T-cell
activation and tumor cell death.

Experimental Protocols
T-Cell Dependent Cellular Cytotoxicity (TDCC) Assay

Obijective: To determine the in vitro potency of HPN217 in mediating T-cell killing of BCMA-
expressing tumor cells.

Methodology:
e Cell Culture:

o Target Cells: BCMA-positive multiple myeloma cell lines (e.g., RPMI-8226, MM.1S) are
cultured in appropriate media (e.g., RPMI-1640 with 10% FBS).

o Effector Cells: Human peripheral blood mononuclear cells (PBMCs) are isolated from
healthy donors using Ficoll-Paque density gradient centrifugation. T-cells are then purified
from PBMCs using a pan-T-cell isolation kit.

o Assay Setup:
o Target cells are seeded in 96-well plates.
o Purified T-cells are added to the wells at a specific effector-to-target (E:T) ratio (e.g., 10:1).
o HPN217 is added in a serial dilution to achieve a range of concentrations.

 Incubation: The co-culture is incubated for 48-72 hours at 37°C in a 5% CO2 incubator.

» Cytotoxicity Measurement:

o Cell viability is assessed using a luminescence-based assay (e.g., CellTiter-Glo®) that
measures ATP content, or by flow cytometry using viability dyes (e.g., 7-AAD).

o The percentage of specific lysis is calculated relative to untreated controls.
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» Data Analysis: The EC50 value (the concentration of HPN217 that induces 50% of the
maximum cell lysis) is determined by plotting the dose-response curve.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of HPN217 in a living organism.
Methodology:

¢ Animal Model: Immunodeficient mice (e.g., NOD/SCID gamma mice) are used to prevent
rejection of human cells.

e Tumor Implantation:

o Human multiple myeloma cells (e.g., MOLP-8) are injected intravenously to establish a
disseminated tumor model.

o Human PBMCs or purified T-cells are co-engrafted to provide an immune effector
component.

e Treatment:
o Once tumors are established, mice are randomized into treatment and control groups.
o HPN217 is administered intravenously at various dose levels and schedules.

e Monitoring:

o Tumor burden is monitored using bioluminescence imaging or by measuring disease
markers in the blood.

o Animal body weight and overall health are monitored regularly.

o Endpoint: The study is concluded when tumors in the control group reach a predetermined
size or when signs of morbidity are observed. Survival is a key endpoint.

Experimental and Clinical Development Workflow
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The development of HPN217 follows a structured path from preclinical evaluation to clinical
trials.

HPN217 Development Workflow
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Caption: A streamlined workflow for the preclinical and clinical development of HPN217.

Logical Relationships in HPN217's Therapeutic
Approach

The therapeutic rationale for HPN217 is based on a series of logical connections between its
design and the desired clinical outcome.

Therapeutic Rationale of HPN217
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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